tert-Butyl 2-oxobutanoate

Description

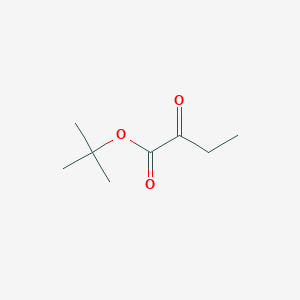

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6(9)7(10)11-8(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRUFMHFJXVZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530954 | |

| Record name | tert-Butyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37472-51-8 | |

| Record name | tert-Butyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Tert Butyl 2 Oxobutanoate

Table 1: General Properties of tert-Butyl 2-oxobutanoate (B1229078)

| Property | Value |

| IUPAC Name | tert-butyl 2-oxobutanoate nih.gov |

| CAS Number | 37472-51-8 nih.gov |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol nih.gov |

| Canonical SMILES | CCC(=O)C(=O)OC(C)(C)C nih.gov |

| InChI Key | WQRUFMHFJXVZMZ-UHFFFAOYSA-N nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data |

| ¹H NMR | The ¹H NMR spectrum of this compound would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a triplet for the methyl protons of the ethyl group, and a quartet for the methylene (B1212753) protons of the ethyl group. researchgate.net |

| ¹³C NMR | The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group. researchgate.net |

| IR Spectroscopy | The infrared spectrum of an α-keto ester like this compound is characterized by two strong carbonyl stretching bands. One band, corresponding to the ester carbonyl, typically appears in the range of 1755-1740 cm⁻¹. The ketone carbonyl stretch is also observed in a similar region. uobabylon.edu.iqspcmc.ac.inspectroscopyonline.compg.edu.pl |

Synthesis of Tert Butyl 2 Oxobutanoate

The synthesis of α-keto esters such as tert-butyl 2-oxobutanoate (B1229078) can be achieved through several established methodologies in organic chemistry.

One common approach is the oxidation of the corresponding α-hydroxy esters . This transformation can be accomplished using a variety of oxidizing agents. For example, a chemoselective oxidation of α-hydroxy acids to α-keto acids can be catalyzed by nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.org

Another significant route involves acylation reactions . For instance, Friedel-Crafts acylation of aromatic compounds with ethyl oxalyl chloride is a known method for preparing aryl α-keto esters. mdpi.com While not directly applicable to the non-aromatic tert-butyl 2-oxobutanoate, related acylation strategies can be employed.

Furthermore, the synthesis can proceed through the reaction of tert-butyl acetoacetate . For example, tert-butyl 2-hydroxyimino-3-oxobutyrate can be synthesized from tert-butyl acetoacetate, which can then be further transformed. prepchem.com A related compound, tert-butyl 2-diazo-3-oxobutanoate, can be prepared via a Regitz diazo-transfer reaction. researchgate.net

Stereoselective and Asymmetric Synthesis Involving Tert Butyl 2 Oxobutanoate

Enantioselective Transformations of α-Keto Esters

The enantioselective transformation of α-keto esters like tert-butyl 2-oxobutanoate (B1229078) is a cornerstone of modern asymmetric synthesis, providing access to a wide array of chiral building blocks.

Asymmetric Catalysis in Addition Reactions

Asymmetric catalysis facilitates the addition of various nucleophiles to α-keto esters, including tert-butyl 2-oxobutanoate, with high enantioselectivity. A notable example is the synergistic use of a chiral primary amine and a palladium catalyst for the α-allylic allenylation of β-ketocarbonyls. nih.gov This dual catalysis approach allows for the use of 1,3-enynes as allene (B1206475) precursors, leading to the formation of allenes with all-carbon quaternary centers and non-adjacent stereogenic centers with high diastereo- and enantioselectivity. nih.gov

In a similar vein, the combination of a chiral primary-tertiary amine catalyst with a palladium complex has been shown to be effective in the coupling of tert-butyl 2-methyl-3-oxobutanoate with 1,3-butadiene. chinesechemsoc.org The choice of phosphine (B1218219) ligand was found to be crucial, with electron-rich bidentate ligands promoting the desired addition reaction. chinesechemsoc.org Further optimization revealed that the bulkiness of the tertiary amine and the nature of the acid co-catalyst significantly influenced both the enantioselectivity and the reaction's chemoselectivity. chinesechemsoc.org

Another strategy involves the use of ion-paired chiral ligands. For instance, an achiral cationic ammonium–phosphine hybrid ligand paired with a chiral binaphtholate anion has been used to create a chiral environment around a palladium center. calis.edu.cn This system has been successfully applied to the highly enantioselective allylic alkylation of α-nitrocarboxylates. calis.edu.cn

The following table summarizes the results of selected asymmetric addition reactions involving derivatives of this compound:

| Reactants | Catalyst System | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| tert-butyl 2-methyl-3-oxobutanoate and 1,3-butadiene | Chiral primary-tertiary amine / Pd(OAc)₂ / DPEPhos | α-allylic addition product | Up to 83% | Not Reported |

| tert-butyl 2-methyl-3-oxobutanoate and 1,3-enyne | Chiral primary-tertiary diamine / Pd₂(dba)₃ / DPEphos | α-allylic allenylation product | >99% | 11:1 |

| tert-butyl 2-nitropropionate and cinnamyl methyl carbonate | Achiral phosphine / Chiral binaphtholate anion / [Pd₂(dba)₃] | Allylic alkylation product | Moderate | Not Applicable |

Chiral Ligand and Catalyst Design for Enantiocontrol

The design of chiral ligands and catalysts is paramount for achieving high levels of enantiocontrol in reactions involving this compound and its analogs. The modular nature of many modern ligands allows for fine-tuning of their steric and electronic properties to suit specific transformations. nih.gov

For instance, P,N-ligands, which are nonsymmetrical and modular, have demonstrated significant success in various metal-catalyzed reactions, often outperforming their C2-symmetric P,P- or N,N-ligand counterparts. nih.gov The development of these ligands is often guided by a semi-rational approach based on mechanistic understanding and structural data, although empirical screening still plays a significant role. nih.gov

In the context of palladium-catalyzed allylic substitution, the development of chiral ligands has been a major focus. acs.org The goal is to create catalysts that are not only highly selective but also broadly applicable to a range of substrates. acs.org This has led to the exploration of new ligand generations and strategies such as chiral counteranion methodology and synergistic dual catalysis. acs.org

The concept of stereodivergent dual catalysis, where two distinct chiral catalysts are used simultaneously, offers a powerful method for controlling the configuration of two new chiral centers. researchgate.net This allows for the synthesis of all four possible stereoisomers of a product from the same set of starting materials by simply varying the combination of catalysts. researchgate.net

Diastereoselective Synthesis with this compound Derivatives

The diastereoselective synthesis of molecules from derivatives of this compound is a powerful strategy for creating multiple stereocenters in a controlled manner. One notable example is the Mukaiyama crossed-aldol-type reaction involving 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. researchgate.net The stereochemical outcome of this reaction, specifically the relative stereochemistry of the newly formed chiral centers, was found to be dependent on the size of the aldehyde used. researchgate.net With acetaldehyde, a trans relationship between the hydroxyl group and the pyrrole (B145914) oxo group was observed, corresponding to an R,R relative stereochemistry. researchgate.net However, when larger aldehydes were employed, a cis relationship with R,S relative stereochemistry was obtained. researchgate.net

Another important approach to diastereoselective synthesis involves the use of chiral auxiliaries. Ellman's chiral tert-butanesulfinamide has proven to be a highly effective auxiliary for the synthesis of chiral amines with multiple stereogenic centers. osi.lv This methodology has been applied to the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines, where the directing effect of substituents on the aromatic ring can influence the stereochemical outcome. osi.lv

The following table provides examples of diastereoselective reactions with this compound derivatives:

| Reactant 1 | Reactant 2 | Reaction Type | Key Stereochemical Feature |

| tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivative | Acetaldehyde | Mukaiyama crossed-aldol | trans product (R,R relative stereochemistry) |

| tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivative | Larger aldehydes | Mukaiyama crossed-aldol | cis product (R,S relative stereochemistry) |

| N-tert-butanesulfinylketimine | Reducing agent | Reduction | Formation of chiral amines with multiple stereocenters |

Enzymatic Approaches to Asymmetric Synthesis

Enzymatic methods offer a green and highly selective alternative for the asymmetric synthesis of chiral molecules from this compound and related compounds. Biocatalysts can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net

Biocatalytic Reduction of Keto Groups

The biocatalytic reduction of the keto group in α-keto esters is a well-established method for producing chiral α-hydroxy esters. researchgate.net A wide variety of microorganisms and isolated enzymes have been screened for their ability to reduce β-keto esters, which are structurally related to this compound. For example, recombinant E. coli cells overexpressing a carbonyl reductase from Candida magnoliae have been used for the enantioselective reduction of alkyl-3-oxobutanoates. The use of a two-phase aqueous/organic solvent system can help to mitigate substrate degradation and enzyme deactivation.

The stereochemical outcome of these reductions can often be controlled by the choice of microorganism or by modifying the substrate. For instance, the reduction of ethyl 2-methyl-3-oxobutanoate with baker's yeast primarily yields the syn-product, whereas changing the ester group to a bulkier tert-butyl group can favor the formation of the anti-product with high diastereoselectivity. core.ac.uk

Enzymatic Aldol (B89426) Additions for Stereocenter Formation

Enzymatic aldol additions represent a powerful tool for the construction of new stereocenters. ru.nl Aldolases, in particular, have been employed to catalyze the addition of various nucleophiles to aldehydes, often with excellent stereocontrol. ru.nl

A significant development in this area is the use of 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT) from E. coli to catalyze the aldol addition of 3,3-disubstituted 2-oxoacids to aldehydes. csic.es This biocatalytic method allows for the creation of quaternary carbon centers with a broad substrate scope. csic.es The resulting 3,3,3-trisubstituted 2-oxoacids can be further transformed into a variety of valuable chiral building blocks. csic.es In some cases, these reactions can proceed with kinetic resolution of a racemic nucleophile, leading to the formation of stereopure quaternary carbons. nih.gov

Transaminase-Catalyzed Amination Reactions

The asymmetric synthesis of chiral amines and amino acids through biocatalysis represents a significant advancement in green chemistry and pharmaceutical manufacturing. diva-portal.org Transaminases (TAs), particularly ω-transaminases (ω-TAs), have emerged as powerful catalysts for the stereoselective amination of keto compounds, including α-keto esters like this compound. mdpi.comrsc.org These enzymes facilitate the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine with high enantiomeric purity. diva-portal.orgrsc.org The process is highly valued for its excellent stereoselectivity, mild reaction conditions, and the circumvention of often necessary, yet complex, cofactor regeneration systems seen with other enzymes. rsc.orgnih.gov

Transaminase-catalyzed reactions operate via a Ping-Pong Bi-Bi mechanism, utilizing pyridoxal-5'-phosphate (PLP) as a crucial cofactor that acts as a temporary carrier of the amino group. rsc.orgmdpi.com The reaction consists of two half-reactions: first, the PLP bound to the enzyme accepts an amino group from an amino donor (such as an amino acid or an amine), forming pyridoxamine-5'-phosphate (PMP). Second, the PMP intermediate transfers the amino group to the keto substrate (the amino acceptor), generating the new chiral amino acid or amine and regenerating the PLP-enzyme complex for the next catalytic cycle. mdpi.com

The application of transaminases to α-keto esters is a key strategy for producing non-canonical α-amino acids, which are vital building blocks in modern drug discovery. nih.gov While naturally occurring transaminases may show limited activity towards bulky or non-native substrates, protein engineering and the screening of diverse microbial sources have yielded a portfolio of enzymes with broad substrate scopes and enhanced activities. mdpi.comnih.gov

Research into biomimetic catalysis has also provided non-enzymatic systems that mimic transaminase activity. One such study detailed an efficient asymmetric transamination of various α-keto esters using quinine (B1679958) derivatives as chiral bases. nih.gov Another example demonstrated the use of a 6´-aminocinchonidine derivative to catalyze the transamination of tert-butyl 2-oxo-4-phenylbutanoate, a derivative of this compound. buchler-gmbh.com This reaction highlights a specific application within this class of compounds, yielding the corresponding chiral amino ester. buchler-gmbh.com

The following table details the findings of this biomimetic transamination reaction.

Table 1: Biomimetic Transamination of a this compound Derivative This table presents data from a specific study on the asymmetric biomimetic transamination. buchler-gmbh.com

| Keto Ester Educt | Amine Donor | Product | Catalyst |

|---|---|---|---|

| tert-Butyl 2-oxo-4-phenylbutanoate | 2-Chlorobenzylamine | tert-Butyl (R)-2-amino-4-phenylbutanoate | 2,4,6-triethyl-N-[(8α,9R)-9-[3-(2,4,6-trimethylphenyl)propoxy]cinchonan-6′-yl]-Benzenesulfonamide |

The broader enzymatic context involves screening and engineering ω-transaminases for activity towards various keto esters. ω-TAs are particularly valuable as they can transfer amino groups to positions other than the α-carbon relative to a carboxyl group, and even to molecules lacking a carboxyl function entirely. mdpi.com Research has shown that ω-transaminases can be successfully employed for the amination of β-keto esters, which are more stable in aqueous solutions than their corresponding β-keto acid counterparts. mdpi.com While direct examples with this compound are not extensively detailed in the literature, the successful amination of structurally related α- and β-keto esters provides strong evidence for its potential as a substrate in similar biocatalytic systems. nih.govmdpi.com

The table below summarizes research findings for the transaminase-catalyzed amination of various keto esters, illustrating the scope and efficacy of this methodology.

Table 2: Research Findings on Transaminase-Catalyzed Amination of Keto Esters This table compiles data from various studies to show the general applicability and results of transaminase-catalyzed amination on different keto ester substrates.

| Enzyme Type/Source | Substrate Class | Key Findings | Reference |

|---|---|---|---|

| Engineered ω-Transaminase from Vibrio fluvialis | β-Keto Esters | Successfully used for the synthesis of Imagabalin, a chiral β-amino acid, from a β-keto ester precursor. | mdpi.com |

| ω-Transaminase Mutant (3FCR_4M) | Ethyl benzoylacetate (a β-keto ester) | Achieved 32% conversion for the synthesis of (S)-β-phenylalanine ethyl ester. | mdpi.com |

| Aromatic Amino Acid Transaminase (ArAT) | β-Branched α-Ketoacids | A thermophilic ArAT was identified for the biocatalytic production of β-branched aromatic amino acids with high diastereo- and enantioselectivity. | nih.gov |

| Biomimetic (Quinine Derivative) | α-Keto Esters | An efficient method for the asymmetric transamination of a wide variety of α-keto esters, producing chiral α-amino esters in high yield and enantioselectivity. | nih.gov |

| Engineered ω-Transaminase from Burkholderia vietnamiensis (HBV_MIII) | Bulky β-Keto Esters | The engineered mutant was successfully applied in the asymmetric synthesis of aliphatic β-amino acids at a semi-preparative scale with high yield and enantioselectivity. | mdpi.com |

Applications in Organic Synthesis

Precursor for the Synthesis of α-Amino Acids

α-Keto esters are important precursors for the synthesis of α-amino acids. The ketone functionality can be converted to an amino group through various methods, such as reductive amination. The resulting α-amino ester can then be deprotected to yield the desired α-amino acid. This is a crucial transformation in the synthesis of peptides and other biologically important molecules. fluorochem.co.uk

Synthesis of Heterocyclic Compounds

The dicarbonyl functionality of tert-butyl 2-oxobutanoate provides a versatile scaffold for the construction of various heterocyclic systems. Through condensation reactions with dinucleophiles, a wide range of five- and six-membered rings can be synthesized. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines can yield pyrimidine (B1678525) structures.

Advanced Characterization and Analytical Methodologies for Tert Butyl 2 Oxobutanoate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for confirming the molecular structure of tert-butyl 2-oxobutanoate (B1229078) and for gaining insights into reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of tert-butyl 2-oxobutanoate. Proton (¹H) NMR provides characteristic signals for the different proton environments within the molecule, allowing for confirmation of its primary structure. Of particular importance is the application of NMR in stereochemical analysis, especially when the compound is involved in asymmetric reactions. For instance, in reactions leading to products with newly formed chiral centers, NMR can be used to determine the diastereoselectivity. The addition of enolized this compound to a tetrahydroisoquinoline iminium ion, for example, results in isoxazoline (B3343090) products with high diastereoselectivity, a feature that can be quantified using NMR analysis. umich.edu

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital technique for monitoring the progress of reactions involving this compound and for identifying the resulting products. By tracking the disappearance of the reactant's molecular ion peak and the appearance of the product's peak, chemists can follow the reaction in real-time. This is particularly useful in complex reaction cascades, such as the cascade oxidative rearrangement of tetrahydroisoquinoline where this compound is a reactant. umich.edu Furthermore, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of the final products.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for both the purification of this compound and the quantitative analysis of its purity and stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for determining the enantiomeric excess (ee) of its chiral derivatives. In studies involving the enantioselective acetylcyanation of α-oxo esters, HPLC is used to quantify the conversion to the desired product and its enantiomeric purity. researchgate.netresearchgate.net For instance, the reaction of this compound can achieve high conversion with a significant enantiomeric excess, and these values are precisely determined using chiral HPLC columns. researchgate.netresearchgate.net This technique separates the enantiomers, allowing for their individual quantification and the calculation of the ee.

Below is a table summarizing the results of an enantioselective acetylcyanation reaction involving this compound, where HPLC was used for analysis.

| Reactant | Catalyst | Conversion (%) | Enantiomeric Excess (ee) (%) | Analytical Method |

| This compound | Chiral Lewis Base | Full | 82 | HPLC |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. While direct analysis of this compound by GC is possible, it is more commonly employed to analyze more volatile products or byproducts that may arise from reactions involving this ester. The choice between GC and HPLC often depends on the volatility and thermal stability of the analytes.

Derivatization Strategies for Enhanced Analytical Detection and Stability

In some analytical scenarios, derivatization of this compound or its reaction products may be necessary to improve their analytical properties. For example, in the context of enantioselective cyanosilylation, the initial cyanohydrin product can be subsequently acetylated. researchgate.netresearchgate.net This derivatization not only serves a synthetic purpose but can also enhance the stability of the molecule and improve its chromatographic behavior, facilitating more accurate analysis by HPLC or GC. The formation of the acetylated cyanohydrin from this compound is a key step in a dynamic kinetic resolution process, leading to a highly enantioenriched product. researchgate.netresearchgate.net

Chemical Stabilization of α-Keto Acids for Biological Matrices

The analysis of α-keto acids, including this compound, in biological matrices presents a significant analytical challenge. These compounds are highly reactive and prone to degradation during standard sample processing and mass spectrometric measurement, which can lead to inaccurate quantification. nih.gov To overcome this instability, chemical stabilization through derivatization is a critical step prior to analysis. This process converts the volatile and reactive α-keto acids into more stable derivatives suitable for chromatographic separation and detection.

A prevalent method for stabilizing α-keto acids involves derivatization of the keto group. One common technique is oximation, where the carbonyl group reacts with an oximation agent. For gas chromatography (GC) analysis, a two-step derivatization is often employed. First, the keto moiety is derivatized with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)oxylamine to form stable oximes. nih.gov Following this, the carboxylic acid group is esterified, for example, through methylation with diazomethane, to increase volatility for GC analysis. nih.govepa.gov The resulting stable derivatives can then be extracted into a solvent such as tert-butyl methyl ether for subsequent analysis. nih.govepa.gov

For liquid chromatography-mass spectrometry (LC-MS) based methods, which are powerful tools for studying cellular metabolism, specific derivatization procedures are also essential for accurate assessment. nih.gov A method has been developed to chemically stabilize reactive α-keto acids like pyruvate (B1213749) and oxaloacetate directly during the quenching of cellular metabolism. nih.gov This procedure ensures that the compounds remain intact throughout sample processing and measurement by ultrahigh-pressure liquid chromatography-coupled tandem mass spectrometry (UHPLC-MS/MS), enabling precise quantification of their abundance in biological samples. nih.gov

The table below summarizes common derivatization strategies for the analysis of α-keto acids.

| Analytical Method | Derivatization Steps | Reagents | Purpose |

| Gas Chromatography (GC) | 1. Oximation 2. Esterification | 1. O-(2,3,4,5,6-pentafluorobenzyl)oxylamine 2. Diazomethane | 1. Stabilize the keto group 2. Increase volatility for GC |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | One-step derivatization | Specific proprietary reagents applied during metabolic quenching | Stabilize reactive keto acids for accurate quantification in biological matrices nih.gov |

These stabilization techniques are fundamental for overcoming the inherent reactivity of α-keto acids, thereby filling a crucial technical gap in metabolomics investigations of central carbon metabolism. nih.gov

Isotopic Labeling and Tracer Studies in Metabolism and Reaction Pathway Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate complex biochemical reaction pathways. nih.gov In the context of this compound and related α-keto acids, stable isotope tracer studies are invaluable for understanding their roles in central carbon metabolism. nih.gov By introducing isotopically labeled precursors into a biological system or a chemical reaction, researchers can follow the incorporation of the label into downstream metabolites, providing direct evidence of pathway activity and reaction mechanisms.

The analytical protocols developed for the stabilization and quantification of α-keto acids are well-suited for measuring mass isotopomers in tracer studies using stable isotopes. nih.gov This allows for the detailed profiling of how labeled carbons from a substrate are distributed throughout the metabolic network. For instance, 13C-based isotopic analysis is a reliable method for determining cellular metabolism and mapping active pathways. asm.org In such experiments, cells are grown on a medium containing a 13C-labeled carbon source, like glucose or pyruvate. asm.orgplos.org The biomass is then harvested, and cellular components like protein-derived amino acids are analyzed by mass spectrometry to determine the labeling patterns. asm.orgplos.org Since 2-oxobutanoate is a key precursor in the biosynthesis of isoleucine, tracing the flow of labeled carbons into isoleucine can reveal the specific pathways involved, such as the threonine-dependent pathway. plos.org

Isotopic labeling is also employed to investigate non-biological reaction mechanisms. In one study, the reaction of deuterated N-phenyl-1,2,3,4-tetrahydroisoquinoline with this compound was used to probe the reaction mechanism. rsc.org The results demonstrated that the abstraction of a hydrogen atom from the α-benzylic position was significantly faster than the abstraction of deuterium, providing insight into the kinetic isotope effect of the reaction. rsc.org

The following table details an example of an isotopic labeling study involving this compound.

| Study Type | Reactants | Isotopic Label | Key Finding | Citation |

| Reaction Mechanism Analysis | 1. Deuterated N-phenyl-1,2,3,4-tetrahydroisoquinoline 2. This compound (5a) | Deuterium | The abstraction of hydrogen was found to be 3.5 times faster than the abstraction of deuterium, indicating a significant kinetic isotope effect. | rsc.org |

| Metabolism Analysis | Roseobacter denitrificans grown with [1-13C]pyruvate | 13C | Isotopic patterns in isoleucine suggested its synthesis from both the threonine-dependent pathway (involving 2-oxobutanoate) and the citramalate-dependent pathway. | plos.org |

These studies highlight the utility of isotopic labeling in conjunction with advanced analytical methods to provide detailed information on both metabolic fluxes and chemical reaction pathways involving this compound and its parent α-keto acid.

Computational and Theoretical Studies of Tert Butyl 2 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules and their subsequent reactivity. These calculations allow for the prediction of molecular properties and the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry of tert-butyl 2-oxobutanoate (B1229078), providing a detailed three-dimensional picture of the molecule. These calculations also help in understanding the molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net

Theoretical studies on related β-ketoesters have demonstrated that DFT can be used to calculate the energies of different conformers and the transition states connecting them. researchgate.net For instance, in a study on a β-ketoester containing an oxirane ring, DFT calculations were used to determine the energy difference between the more stable trans-s-cis conformation and the more energetic trans-s-trans conformation required for a potential intramolecular cyclization. researchgate.net This type of analysis is critical for understanding the reactivity and stability of tert-butyl 2-oxobutanoate.

The application of DFT extends to predicting various spectroscopic properties. For example, computational methods can forecast NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the calculated structure. In a study of a different but structurally related compound, (1,1'-Biphenyl)-4-yl 3,3-dimethyl-2-oxobutanoate, DFT calculations at the B3LYP/6–311++G(d,p) level were used to optimize the molecular geometry and analyze frontier molecular orbitals and electron density distribution. researchgate.net This highlights the capability of DFT to provide a comprehensive understanding of molecular properties.

| Computational Method | Application for this compound | Key Insights |

| Density Functional Theory (DFT) | Molecular geometry optimization | Provides accurate 3D structure. |

| DFT | Molecular orbital analysis (HOMO/LUMO) | Predicts sites of electrophilic and nucleophilic attack. |

| DFT | Conformational analysis | Determines the relative stability of different conformers. |

| DFT | Spectroscopic prediction | Forecasts NMR and IR spectra for structural validation. |

Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires detailed knowledge of the reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states. Computational modeling provides a powerful means to map out these energy landscapes.

The stereochemical outcome of a reaction is often determined by subtle differences in the energies of diastereomeric transition states. Computational modeling can be employed to elucidate the origins of stereoselectivity. For example, in the reduction of related α-keto esters, the stereoselectivity is a critical aspect. While direct computational studies on the stereoselective reduction of this compound are not extensively documented in the provided results, the principles can be inferred from studies on similar compounds. For instance, the microbial reduction of t-butyl 2-allyl-3-oxobutanoate has been shown to yield the corresponding (2S,3S)-anti-hydroxy ester with high diastereomeric excess, a process that could be rationalized through computational modeling of the enzyme-substrate interactions and transition state energies. oup.com

In a broader context, computational studies have been instrumental in understanding stereoselectivity in various reactions. For example, the ONIOM method, a hybrid computational approach, has been used to explore the enantioselectivity of catalytic reactions. acs.org Such methods could be applied to reactions involving this compound to understand and predict the formation of specific stereoisomers.

Conformational Analysis and Steric Effects of the tert-Butyl Group

The tert-butyl group is known for its significant steric bulk, which can profoundly influence the conformation and reactivity of a molecule. Computational methods are particularly well-suited to exploring these steric effects.

Conformational analysis of esters, including β-ketoesters like this compound, has shown that they can exist in different conformations, such as s-cis and s-trans rotamers. researchgate.net The large tert-butyl group in this compound is expected to have a significant impact on the conformational equilibrium and the barriers to rotation around the single bonds. Computational modeling allows for the calculation of the relative energies of these conformers and the energy barriers between them. researchgate.net This information is crucial for understanding how the tert-butyl group might direct the outcome of a reaction by favoring a particular reactive conformation.

Computational Fluid Dynamics (CFD) for Process Simulation in Flow Chemistry

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and scalability. rsc.org Computational Fluid Dynamics (CFD) is a powerful simulation tool used to model fluid flow, heat transfer, and chemical reactions within these reactors. kit.edu

While specific CFD studies on this compound were not found in the search results, the principles of CFD are broadly applicable to processes involving this compound. For example, CFD can be used to simulate the mixing of reactants, the temperature profile within the reactor, and the residence time distribution, all of which are critical parameters for optimizing a flow chemistry process. rsc.orgsemanticscholar.org Given that reactions involving related compounds, such as the formation of methyl 2-oxobutanoate, can be highly exothermic, CFD can be used to design microreactors that effectively manage heat release and prevent the formation of hot spots. rsc.org

| CFD Simulation Parameter | Relevance to Flow Chemistry of this compound |

| Fluid Flow and Mixing | Ensures efficient mixing of reactants for optimal reaction rates. |

| Heat Transfer | Manages reaction exotherms to maintain temperature control and prevent side reactions. |

| Residence Time Distribution | Optimizes the time reactants spend in the reactor to maximize conversion and yield. |

| Reaction Kinetics | Integrates kinetic models to predict product formation and selectivity under flow conditions. |

Prediction of Chemical Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding synthetic efforts and accelerating the discovery of new transformations. By combining quantum chemical calculations with machine learning and other predictive models, it is becoming increasingly possible to forecast the reactivity and selectivity of molecules like this compound in novel chemical environments. chemrxiv.org

For instance, DFT calculations can be used to predict the activation energies for various potential reaction pathways, allowing chemists to identify the most likely course of a reaction. Furthermore, machine learning models can be trained on existing reaction data to predict the outcomes of new reactions with a high degree of accuracy. chemrxiv.org These predictive tools can be applied to this compound to explore its potential in new synthetic methodologies.

Emerging Trends and Future Research Directions in α Keto Ester Chemistry

Integration of Continuous Flow Chemistry for Complex Transformations

Continuous flow chemistry is revolutionizing organic synthesis by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. The application of flow microreactor systems to reactions involving α-keto esters has demonstrated significant advantages, such as precise temperature control and rapid mixing, which are crucial for managing highly reactive intermediates like organolithiums. nih.gov This control minimizes byproduct formation and leads to higher yields and selectivity, even with sterically hindered substrates. nih.gov

A notable approach in the flow synthesis of α-keto esters involves a "catch and release" protocol using polymer-supported reagents and scavengers packed into flow tubes. beilstein-journals.orgresearchgate.net This method facilitates clean transformations and simplifies purification, delivering high-purity α-ketoester products under mild conditions. beilstein-journals.org While traditional methods often require harsh conditions and suffer from poor selectivity, flow-based syntheses provide a more general and efficient alternative. beilstein-journals.orgresearchgate.net For instance, the synthesis of methyl 2-oxobutanoate (B1229078), a related α-keto ester, has been successfully demonstrated in a flow regime, highlighting the potential for adapting this technology for the production of tert-butyl 2-oxobutanoate. rsc.org The improved control over heat and mass transfer in microreactors is particularly beneficial for highly exothermic reactions, preventing the formation of hot spots and unwanted side products. rsc.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis of α-Keto Esters

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Temperature Control | Prone to hot spots | Precise, uniform heating/cooling nih.gov |

| Mixing | Diffusion-limited | Rapid and efficient nih.gov |

| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, enhanced containment |

| Scalability | Challenging | Linear scalability by operating for longer times |

| Product Purity | Often requires extensive purification | Higher purity, simplified work-up beilstein-journals.orgresearchgate.net |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalytic systems is central to advancing α-keto ester chemistry. Research is focused on creating catalysts that offer superior activity, selectivity (chemo-, regio-, and enantio-), and broader substrate scope under milder conditions.

For the synthesis of α-keto esters, several catalytic oxidation methods have emerged as powerful alternatives to classical routes. An efficient system comprising Zn(NO₃)₂/VOC₂O₄ has been reported for the aerobic oxidation of α-hydroxy esters to their corresponding α-keto esters with molecular oxygen. mdpi.com This system achieves high conversion (up to 99%) and selectivity under mild conditions, minimizing side reactions like C-C bond cleavage that can occur under harsher oxidative conditions. mdpi.com Other transition-metal-catalyzed reactions, such as the palladium- or cobalt-catalyzed carbonylation of aryl halides, have also expanded the toolbox for accessing α-keto esters. mdpi.com More recently, metal-free approaches, like the iodine-mediated oxidative esterification of acetophenones using potassium xanthates, offer a greener route to these compounds. organic-chemistry.org

In transformations of α-keto esters, asymmetric catalysis is paramount for producing chiral molecules. For example, highly enantioselective amide allylations of acyclic α-keto esters have been achieved, yielding functionalized α-methylene-γ-butyrolactones with excellent yields and stereoselectivity. rsc.orgnih.gov Furthermore, enantioselective [3+2] cycloaddition reactions between α-keto ester enolates and nitrile oxides have been developed, providing novel 5-hydroxy-2-isoxazolines with high diastereo- and enantioselectivity. acs.org

Table 2: Selected Novel Catalytic Systems in α-Keto Ester Chemistry

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Advantage |

|---|---|---|---|---|

| Aerobic Oxidation | Zn(NO₃)₂/VOC₂O₄ | Methyl DL-mandelate | α-Keto ester | High conversion and selectivity with O₂ mdpi.com |

| Oxidative Esterification | Iodine/Potassium Xanthate | Acetophenones | α-Keto ester | Metal-free, mild conditions organic-chemistry.org |

| Amide Allylation | Indium(III)/Chiral Ligand | Acyclic α-Keto Esters | α-Methylene-γ-butyrolactone | High enantioselectivity rsc.orgnih.gov |

| [3+2] Cycloaddition | Chiral Catalyst | α-Keto Esters | 5-Hydroxy-2-isoxazolines | High diastereo- and enantioselectivity acs.org |

Advances in Sustainable Synthesis Methodologies and Green Solvents

The principles of green chemistry are increasingly being integrated into the synthesis of α-keto esters to reduce environmental impact. This involves the use of renewable feedstocks, safer solvents, and more atom-economical reaction pathways.

Electrochemical synthesis represents a promising sustainable alternative, using electrons as a clean oxidant to replace stoichiometric chemical oxidants. rsc.orgrsc.org This approach is operationally simple, safe, and environmentally compatible. For example, the anodic oxidation of aryl methyl ketones can directly yield α-keto acid methyl esters. mdpi.com Another green strategy is the use of molecular oxygen (O₂) as the primary oxidant, often in conjunction with photocatalysis. acs.org A photocatalytic oxidative radical addition of thioic acids to alkenes was developed for the synthesis of α-keto thiol esters, utilizing visible light as a sustainable energy source, O₂ as the oxidant, and ethyl acetate (B1210297) (EtOAc) as a green solvent, with water as the only byproduct. acs.org

The choice of solvent is critical for the sustainability of a chemical process. Efforts are being made to replace less-preferred solvents like DMF and DCM with greener alternatives such as 2-MeTHF, dimethyl carbonate, or tert-butyl acetate (tBuOAc) in reactions like amide bond formation. acs.org Gas-phase oxidation is also emerging as a sustainable strategy for producing compounds like pyruvic acid and its esters, aligning with green principles by minimizing solvent use and enabling continuous-flow operations. mdpi.com

Bio-inspired and Enzymatic Catalysis for Chemo- and Enantioselective Processes

Biocatalysis, using isolated enzymes or whole-cell systems, offers unparalleled selectivity under mild, aqueous conditions, making it a highly attractive green technology. In the context of α-keto esters and related compounds, enzymatic reductions are particularly well-developed.

The bioreduction of tert-butyl 3-oxobutanoate, a structural isomer of the target compound, has been successfully carried out using immobilized Rhodotorula rubra cells in a continuous flow packed-bed reactor, yielding the corresponding β-hydroxy ester with high conversion and enantiomeric excess. researchgate.net Similarly, alcohol dehydrogenases (ADHs) from Lactobacillus species have been engineered for the highly regio- and enantioselective reduction of diketo esters to produce chiral synthons for cholesterol-lowering drugs. researchgate.net For example, a mutant ADH from Lactobacillus kefir was used for the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to afford (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate in 94% yield and 99.5% enantiomeric excess. researchgate.net These examples demonstrate the immense potential for applying enzymatic methods to the stereoselective reduction of the ketone functionality in this compound to access valuable chiral building blocks.

Bio-inspired synthetic strategies also continue to emerge. One such approach mimics natural acyl-transfer reactions, using a proline-derived urea (B33335) catalyst for the asymmetric Michael addition–lactonization of β,γ-unsaturated α-keto esters with thioesters. acs.orgnih.govelsevierpure.com This reaction produces chiral 3,4-dihydropyranones in high yields and excellent stereoselectivities. acs.orgnih.govelsevierpure.com

Table 3: Examples of Bio-inspired and Enzymatic Transformations for Keto Esters

| Process | Catalyst/System | Substrate | Product | Key Metrics |

|---|---|---|---|---|

| Enzymatic Reduction | Lactobacillus kefir ADH (mutant) | tert-Butyl 6-chloro-3,5-dioxohexanoate | (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | 94% yield, 99.5% ee researchgate.net |

| Whole-Cell Bioreduction | Immobilized Rhodotorula rubra | tert-Butyl 3-oxobutanoate | tert-Butyl (R)-3-hydroxybutanoate | >99% conversion, >99% ee researchgate.net |

| Bio-inspired Catalysis | Proline-derived urea | β,γ-Unsaturated α-Keto Ester | Chiral 3,4-dihydropyranone | Up to 94% yield, 99% ee acs.orgnih.gov |

Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for accelerating chemical discovery and process development. These data-driven methods can predict reaction outcomes, optimize conditions, and even propose novel synthetic routes, thereby reducing the time and cost of experimental work.

In the realm of α-keto ester chemistry, ML models have been developed to guide catalyst selection for asymmetric reactions. researchgate.net By training a model on curated literature data, researchers can predict the optimal chiral ligand for a specific transformation, such as the asymmetric reduction of an α-ketoester, improving both yield and enantiomeric excess. researchgate.net Such models can move beyond merely documenting a catalyst's scope to actively identifying the best catalyst-reaction pairing from a vast chemical space. researchgate.net

Table 4: Potential Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Retrosynthesis Planning | AI algorithms propose synthetic pathways to a target molecule. nih.gov | Design of novel, more efficient, or greener synthetic routes. |

| Catalyst Selection | ML models predict the best-performing catalyst for a specific reaction. researchgate.netnih.gov | Optimization of yield and enantioselectivity in reactions, such as asymmetric reduction. |

| Reaction Optimization | Bayesian optimization and other algorithms identify optimal reaction conditions (temperature, solvent, concentration). beilstein-journals.org | Maximizing the yield and purity while minimizing reaction time and waste. |

| Property Prediction | Models predict physicochemical or biological properties of new derivatives. | Faster screening of potential applications for molecules derived from this compound. |

| Automated Synthesis | AI-driven robotic platforms execute and optimize experiments in real-time. chemrxiv.org | Accelerated development and scale-up of synthetic processes. |

Q & A

Q. Basic

- ¹H NMR : Look for the tert-butyl group (singlet at δ ~1.2–1.4 ppm, 9H) and the α-keto proton (δ ~2.5–3.0 ppm, coupled to adjacent groups).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~200–210 ppm) and tert-butyl quaternary carbon (δ ~27–30 ppm).

- MS : Molecular ion peak (M⁺) at m/z corresponding to C₈H₁₄O₃ (158.19 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 101). Cross-validate with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

How can contradictions in spectral data for this compound be resolved during structural elucidation?

Advanced

Discrepancies between experimental and theoretical spectra often arise from conformational dynamics or solvent effects. Use low-temperature NMR to slow molecular motion and resolve axial/equatorial isomerism . For computational validation, employ explicit solvent models in DFT calculations to account for solvation effects, which can shift chemical shifts by 1–2 ppm . Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

What strategies optimize the synthetic yield of this compound in scalable reactions?

Q. Advanced

- Solvent selection : Use non-polar solvents (e.g., toluene) to favor esterification equilibrium.

- Catalyst optimization : Test Brønsted vs. Lewis acids (e.g., FeCl₃ vs. H₂SO₄) for rate enhancement.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- In situ water removal : Employ Dean-Stark traps or molecular sieves to shift equilibrium.

Monitor reaction progress via inline FTIR or GC-MS for real-time adjustments .

What stability considerations are critical for storing and handling this compound in experimental settings?

Basic

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation . Avoid contact with strong bases or oxidizing agents, which may induce decarboxylation or peroxidation. Conduct periodic stability tests via HPLC to detect degradation products (e.g., 2-oxobutanoic acid) .

How should researchers design a toxicological study to evaluate this compound’s safety profile?

Advanced

Follow OECD Guidelines 407 (28-day repeated dose toxicity) and 414 (developmental toxicity). Use rodent models (rats/mice) with doses spanning NOAEL/LOAEL thresholds. Endpoints should include histopathology, hematology, and organ-specific biomarkers. For mechanistic insights, incorporate metabolomics (LC-MS) to track metabolite pathways (e.g., glutathione conjugation) .

What methodologies are effective for conducting a systematic review of this compound’s environmental fate?

Q. Advanced

- Database search : Use PubMed, Web of Science, and Toxline with keywords (e.g., "degradation pathways," "hydrolysis kinetics").

- Exclusion criteria : Filter studies lacking analytical validation (e.g., missing controls, poor detection limits).

- Data synthesis : Tabulate half-lives (t₁/₂) under varying pH/temperature conditions and identify knowledge gaps (e.g., microbial degradation mechanisms) .

How can analytical methods for quantifying this compound in complex matrices be validated?

Q. Basic

- Linearity : Calibrate using 5–7 concentration levels (R² > 0.995).

- Recovery tests : Spike samples with known concentrations (80–120% recovery acceptable).

- Precision : Calculate intra-/inter-day RSDs (<5% for HPLC, <10% for GC).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

What experimental approaches elucidate the reaction mechanisms of this compound in nucleophilic acyl substitutions?

Q. Advanced

- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps.

- Trapping intermediates : Use ESI-MS to detect acyloxycarbenium ions in acidic conditions.

- Computational modeling : Perform DFT calculations to map transition states and activation energies .

How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Advanced

Re-evaluate computational parameters:

- Solvent models : Switch from implicit (e.g., PCM) to explicit solvent molecules in simulations.

- Conformational sampling : Use molecular dynamics to explore multiple rotamers.

- Experimental replication : Validate under inert conditions to exclude air/moisture interference. Publish null results to highlight methodological limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.